molecular formula C9H23NOSi B8472587 2-(Triethylsilyloxy)propan-1-amine

2-(Triethylsilyloxy)propan-1-amine

Cat. No.: B8472587
M. Wt: 189.37 g/mol
InChI Key: VPGAFZYIVIVFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Triethylsilyloxy)propan-1-amine is a useful research compound. Its molecular formula is C9H23NOSi and its molecular weight is 189.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H23NOSi

Molecular Weight

189.37 g/mol

IUPAC Name

2-triethylsilyloxypropan-1-amine

InChI

InChI=1S/C9H23NOSi/c1-5-12(6-2,7-3)11-9(4)8-10/h9H,5-8,10H2,1-4H3

InChI Key

VPGAFZYIVIVFPO-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL round bottomed flask, 1-methyl-2-aminoethanol (500.0 mg, 6.66 mmol) and imidazole (498.8 mg, 7.326 mmol, 1.1 equiv.) were dissolved in THF (3 mL). The mixture was cooled down to −78° C. and then TESOTf (1.76 g, 6.66 mmol, 1.0 equiv.) was added at the same temperature. The mixture was allowed to warm to room temperature. After stirring for 1 h, water (30 mL) was added to the mixture and the whole was extracted with EtOAc (30 mL×3). Combined organic layers were washed with brine (30 mL) and dried over Na2SO4. The solvent was removed under a reduced pressure to give the O-silylated aminoalcohol as a colorless oil (2-(triethylsilyloxy)propan-1-amine, 2.34 g). Obtained product was immediately used for the subsequent step.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
498.8 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.